![molecular formula C14H16N4O2 B2475245 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one CAS No. 898640-27-2](/img/structure/B2475245.png)
6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one
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Description
6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a triazine ring with a morpholine and benzyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
Synthesis and Antimicrobial Activities
One of the significant scientific research applications of compounds related to 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one involves the synthesis of novel derivatives with potential antimicrobial activities. For instance, derivatives of 1,2,4-triazole, including those synthesized from reactions involving morpholine, have shown to possess good or moderate activities against various microorganisms. This highlights the potential of such compounds in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).
Chemical Modification and Derivative Synthesis
Chemical modification of triazine derivatives, including reactions with morpholine, has been explored for creating structurally diverse compounds. These chemical transformations can lead to the synthesis of derivatives with potential applications in various fields of chemistry and pharmacology (Collins et al., 2000).
Hydrogen-Bonded Polymeric Structures
The interaction of morpholine with different chemical structures, such as in the formation of hydrogen-bonded polymeric structures, has been studied. This research provides insights into the influence of substituent groups on the secondary structure generation, which is crucial for understanding molecular interactions and designing materials with specific properties (Smith & Lynch, 2016).
Macrocycles and Molecular Interactions
Research has also delved into the synthesis of macrocycles derived from substituted triazines, including those with morpholine components. Such studies are fundamental in the exploration of molecular interactions, the formation of complex structures, and their potential applications in medicinal chemistry and materials science (Yepremyan et al., 2018).
Enzyme Inhibitory Activities
Compounds incorporating 1,3,5-triazine motifs and morpholine have been investigated for their enzyme inhibitory activities. These studies are significant for identifying potential therapeutic agents for diseases associated with enzyme dysregulation, such as Alzheimer's and Parkinson's diseases (Lolak et al., 2020).
properties
IUPAC Name |
6-benzyl-3-morpholin-4-yl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-13-12(10-11-4-2-1-3-5-11)16-17-14(15-13)18-6-8-20-9-7-18/h1-5H,6-10H2,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSGXMBYKVXVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one |
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